molecular formula C18H23BrO2 B12285680 Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)-

Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)-

Cat. No.: B12285680
M. Wt: 351.3 g/mol
InChI Key: WSJCDIBESNMSPH-ZHIYBZGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)- is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a bromine atom at the 4th position and a hydroxyl group at the 17th position in the beta configuration. It is used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)- typically involves the bromination of estradiol. One common method is the use of N-bromo succinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure selective bromination at the 4th position .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as electrochemical bromination. This method uses the electrochemical generation of bromine from hydrobromic acid in a flow reactor, which minimizes waste and improves yield .

Chemical Reactions Analysis

Types of Reactions

Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl groups to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield estrone derivatives, while substitution reactions can produce a variety of bromine-substituted analogs .

Scientific Research Applications

Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)- has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through binding to estrogen receptors. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The presence of the bromine atom may enhance the binding affinity or alter the selectivity of the compound for different estrogen receptor subtypes .

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The parent compound, which lacks the bromine atom.

    Estrone: Another naturally occurring estrogen with a ketone group at the 17th position.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness

The presence of the bromine atom at the 4th position in Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)- makes it unique compared to other estrogens. This modification can enhance its stability, binding affinity, and selectivity for estrogen receptors, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C18H23BrO2

Molecular Weight

351.3 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-4-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H23BrO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1

InChI Key

WSJCDIBESNMSPH-ZHIYBZGJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4Br)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.